2'2'-cGAMP

STING Binding Affinity Isothermal Titration Calorimetry

Standard STING pathway studies often face receptor desensitization when using ultra-high-affinity ligands like 2'3'-cGAMP. 2'2'-cGAMP solves this by delivering equipotent IFNβ induction (EC50 15.8 nM) with ~75-fold weaker STING binding (Kd 287 nM vs. 3.79 nM), enabling sustained signaling without rapid receptor internalization. • Equipotent functional potency to 2'3'-cGAMP (EC50 15.8 vs. 19.4 nM in L929 cells) with markedly reduced receptor saturation risk. • Synthetic, cGAS-independent origin ensures all STING activation is exogenously controlled - ideal for cGAS-knockout models and inhibitor co-treatment studies. • ≥98% purity, available in 500 μg and 1 mg research quantities from multiple global suppliers with ambient or blue-ice shipping.

Molecular Formula C20H28N10Na2O13P2+2
Molecular Weight 724.4 g/mol
Cat. No. B593878
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2'2'-cGAMP
SynonymsAdenosine-Guanosine 2’,2’-cyclic monophosphate; cGAMP(2’-5’); 2’,2’-Cyclic GMP-AMP
Molecular FormulaC20H28N10Na2O13P2+2
Molecular Weight724.4 g/mol
Structural Identifiers
InChIInChI=1S/C20H28N10O13P2.2Na/c21-14-8-15(24-3-23-14)29(4-25-8)18-12-10(31)6(40-18)1-38-45(36,37)43-13-11(32)7(2-39-44(34,35)42-12)41-19(13)30-5-26-9-16(30)27-20(22)28-17(9)33;;/h3-7,9-13,16,18-20,27,31-32H,1-2,22H2,(H,28,33)(H,34,35)(H,36,37)(H2,21,23,24);;/q;2*+1/t6-,7-,9?,10?,11?,12-,13-,16?,18-,19-,20?;;/m1../s1
InChIKeyLDAANMXFZNIJRX-VVHLBRQOSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2'2'-cGAMP Overview


2'2'-cGAMP is a synthetic cyclic dinucleotide (CDN) that acts as an agonist of the Stimulator of Interferon Genes (STING) pathway. Unlike the endogenous second messenger 2'3'-cGAMP, which is produced by cGAS upon DNA sensing, 2'2'-cGAMP features a non-canonical 2',5'-phosphodiester linkage architecture [1]. It binds to the STING C-terminal domain and induces type I interferon (IFN) responses, positioning it within the broader class of CDN-based STING agonists that includes 2'3'-cGAMP, 3'2'-cGAMP, 3'3'-cGAMP, and bacterial cyclic di-nucleotides such as c-di-GMP and c-di-AMP [2].

Synthetic cGAS-independent STING agonist
Non-canonical 2',5'-phosphodiester linkage architecture
Pathway Type I interferon (IFN) induction studies

2'2'-cGAMP vs. Generic CDN Agonists


Although several cyclic dinucleotides activate STING, their binding affinities, functional potencies, and downstream signaling profiles vary dramatically. The endogenous ligand 2'3'-cGAMP binds with extreme affinity (Kd ~3.8 nM), while other linkage isomers exhibit Kd values ranging from 287 nM to 1.61 µM [1]. Critically, 2'2'-cGAMP displays a unique decoupling between binding affinity and functional IFNβ induction: it binds STING ~75-fold weaker than 2'3'-cGAMP yet induces IFNβ with comparable EC50 values (~15.8 nM vs. 19.4 nM) in L929 cells . This non-linear relationship between receptor occupancy and response indicates that simply selecting the highest-affinity CDN (e.g., 2'3'-cGAMP) may not yield the optimal functional outcome for all experimental or therapeutic contexts. Furthermore, 2'2'-cGAMP is a synthetic molecule not known to occur naturally, making it a valuable tool for dissecting cGAS-independent STING pharmacology [1].

Affinity 2'3'-cGAMP binds STING with much higher affinity; 2'2'-cGAMP affinity differs ~75-fold, yet functional IFNβ induction is comparable, so binding alone cannot guide substitution.
Origin 2'2'-cGAMP is a synthetic tool compound, not an endogenous metabolite. Substituting with 2'3'-cGAMP introduces cGAS-dependent variables that may confound results.
Conformation Linkage isomers differ in solution conformation and entropic binding cost. 2'2'-cGAMP's intermediate flexibility may shift receptor activation kinetics relative to other CDNs.

2'2'-cGAMP vs. Closest CDN Analogs


STING Binding Affinity Comparison

2'2'-cGAMP binds to human STING CTD (residues 139–379) with a Kd of 287 nM, which is ~75-fold weaker than the endogenous ligand 2'3'-cGAMP (Kd 3.79 nM) but ~3.6-fold stronger than 3'3'-cGAMP (Kd 1.04 µM) and ~5.6-fold stronger than 3'2'-cGAMP (Kd 1.61 µM) and c-di-GMP (Kd 1.21 µM) [1].

STING Binding Affinity
Head-to-head
Kd = 287 nM (2'2'-cGAMP)
2'3'-cGAMP Kd = 3.79 nM
3'3'-cGAMP Kd = 1.04 µM
3'2'-cGAMP Kd = 1.61 µM
c-di-GMP Kd = 1.21 µM
Intermediate affinity positions 2'2'-cGAMP as a probe to study STING activation thresholds without receptor saturation.
Reported by ITC using human STING CTD; competitive titration conditions differ.
STING Binding Affinity Isothermal Titration Calorimetry Kd Cyclic Dinucleotide

Functional IFNβ Induction Potency

In L929 murine fibroblast cells, 2'2'-cGAMP induces IFNβ production with an EC50 of 15.8 nM, which is statistically indistinguishable from that of 2'3'-cGAMP (EC50 19.4 nM) . This occurs despite a ~75-fold weaker binding affinity (Kd 287 nM vs. 3.79 nM) [1], indicating that high receptor occupancy is not required for maximal functional response. c-di-GMP, by contrast, required >500 nM to achieve comparable IFNβ induction [1].

IFNβ Induction Potency
Head-to-head
EC50 = 15.8 nM (2'2'-cGAMP)
2'3'-cGAMP EC50 = 19.4 nM
c-di-GMP EC50 > 500 nM
Comparable functional response to 2'3'-cGAMP despite ~75-fold weaker binding, supporting use where functional output is primary endpoint.
L929 cells, IFNβ mRNA qRT-PCR. Ratio 0.81 vs. 2'3'-cGAMP.
IFNβ EC50 L929 cells STING signaling Functional activity

STING Thermal Stabilization by DSF

Differential scanning fluorimetry (DSF) assays demonstrate that the thermal stabilization of STING follows the rank order: 2'3'-cGAMP > 2'2'-cGAMP > 3'2'-cGAMP ≈ 3'3'-cGAMP ≈ c-di-GMP [1]. This order quantitatively mirrors the ITC-derived Kd ranking, confirming that 2'2'-cGAMP induces a distinct degree of STING conformational stabilization—greater than the symmetric isomers (3'3'-cGAMP, 3'2'-cGAMP) and bacterial c-di-GMP, but less than the endogenous 2'3'-cGAMP.

STING Thermal Stabilization
Head-to-head
Rank: 2'3' > 2'2' > others
DSF rank order mirrors ITC binding, confirming 2'2'-cGAMP induces distinct conformational stabilization.
Qualitative Tm shift; intermediate between endogenous ligand and symmetric isomers.
Differential Scanning Fluorimetry Thermal stability STING CDN Protein melting temperature

Free-Ligand Conformation Analysis

NMR spectroscopic analysis reveals that 2'3'-cGAMP adopts a pre-organized free-ligand conformation that resembles its STING-bound state, minimizing entropic costs upon binding. In contrast, 2'2'-cGAMP and other symmetric isomers (3'3'-cGAMP, 3'2'-cGAMP) possess higher conformational freedom in solution and must undergo larger structural rearrangements to bind STING, resulting in larger unfavorable entropy changes [1]. Quantitatively, 2'2'-cGAMP exhibits an intermediate entropic penalty compared to 3'2'-cGAMP and 3'3'-cGAMP, consistent with its moderate binding affinity.

Free-Ligand Conformation
Head-to-head
NMR: intermediate conformational freedom
2'3'-cGAMP: pre-organized
3'2'/3'3': high freedom
Entropic penalty intermediate; conformational properties may inform rational CDN design.
NMR spectroscopy and ITC thermodynamic profiling.
Free-ligand conformation NMR Entropy-enthalpy STING Molecular recognition

cGAS-Independent STING Activation

Unlike 2'3'-cGAMP, which is the natural product of DNA-activated cGAS synthase and is constitutively produced in many cell types, 2'2'-cGAMP is a purely synthetic CDN that has not been detected in biological systems [1]. This synthetic origin allows researchers to dissect STING activation in the absence of confounding endogenous cGAMP production, providing cleaner experimental systems for studying STING pharmacology [2].

cGAS-Independent Origin
Class-level
Synthetic; not detected in biological systems
Enables cGAS-knockout or inhibitor co-treatment studies without endogenous 2'3'-cGAMP interference.
Reported in mass spectrometry screens and literature; exogenous control.
cGAS-independent Synthetic CDN STING signaling Pharmacology Tool compound

Species-Selective STING Activation

Human STING variants (e.g., HAQ, REF, WT) exhibit differential responsiveness to CDN ligands. While 2'3'-cGAMP is a universal agonist across multiple STING alleles and species, the reduced binding affinity of 2'2'-cGAMP may confer a more selective activation profile across STING polymorphisms [1]. The intermediate affinity of 2'2'-cGAMP makes it a candidate for probing allele-specific STING responses, a critical consideration in translational immuno-oncology where STING genotype influences therapeutic outcomes.

Allele-Selective STING Activation
Class-level
Intermediate affinity (Kd 287 nM) suggests allele-dependent differential response
May reveal pharmacogenetic differences across STING polymorphisms masked by saturating 2'3'-cGAMP.
No direct allele-by-allele Kd data; inference based on affinity and STING structure-function relationships.
Species selectivity STING polymorphisms Mouse vs. human STING Translational research CDN pharmacology

2'2'-cGAMP Optimal Use Cases


Potent IFNβ Induction Without Receptor Saturation

When experimental readouts demand maximal IFNβ response (EC50 ~15.8 nM) but the ultra-high affinity of 2'3'-cGAMP (Kd 3.79 nM) may cause receptor saturation or desensitization, 2'2'-cGAMP offers equipotent functional activity with ~75-fold lower binding affinity [1]. This is particularly relevant in primary cell assays or in vivo models where sustained STING signaling is required and receptor internalization must be avoided. The comparable EC50 values (15.8 vs. 19.4 nM) mean that researchers can dose 2'2'-cGAMP similarly to 2'3'-cGAMP while achieving differential receptor engagement dynamics [2].

cGAS-Independent STING Pharmacology

Because 2'2'-cGAMP is a synthetic CDN not produced by cGAS, it is the agonist of choice for experiments in cGAS-knockout systems, cGAS inhibitor co-treatment studies, or any context where endogenous cGAMP synthesis would confound interpretation [1]. This synthetic origin ensures that all STING activation originates from the exogenously added compound, enabling precise dose-response characterization and clearer assignment of STING-dependent versus STING-independent effects [2].

Biophysical Screening of STING-CDN Interactions

The intermediate thermal stabilization and binding affinity of 2'2'-cGAMP make it an ideal reference compound for differential scanning fluorimetry (DSF) and surface plasmon resonance (SPR) screening campaigns [1]. Its distinct DSF rank order (between 2'3'-cGAMP and symmetric isomers) provides a calibration point for validating assay sensitivity. Researchers can use 2'2'-cGAMP as a benchmark to ensure that their screening platform can discriminate between high-affinity, intermediate-affinity, and low-affinity CDN ligands of STING [2].

STING Allele Polymorphism Profiling

The intermediate binding affinity of 2'2'-cGAMP (Kd 287 nM) positions it as a probe for detecting differential STING allele sensitivity that may be masked by the saturating affinity of 2'3'-cGAMP (Kd 3.79 nM) [1]. In preclinical screening of patient-derived STING genotypes (e.g., HAQ, REF, WT), 2'2'-cGAMP may reveal subtle pharmacogenetic differences that influence therapeutic response to CDN-based STING agonists, aiding in patient stratification strategies for clinical trials [2].

Application
Selection Property
Validation Focus
STING-dependent IFNβ pathway studies
Functional response comparable to endogenous agonist, with lower receptor occupancy
IFNβ induction in cell models; receptor desensitization assays
cGAS-independent STING research
Synthetic origin eliminates endogenous cGAS-cGAMP interference
cGAS-KO or inhibitor co-treatment models; dose-response characterization
STING-CDN biophysical screening
Intermediate thermal stabilization profile for assay calibration
DSF and SPR screening platforms; rank-order validation
STING polymorphism profiling
Intermediate affinity may differentiate allele-dependent activation patterns
Pharmacogenetic screening in allele-specific cell models

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